molecular formula C9H7Cl3O3 B13417582 Methyl 2,4,5-Trichloromandelate

Methyl 2,4,5-Trichloromandelate

Cat. No.: B13417582
M. Wt: 269.5 g/mol
InChI Key: AGTRZGHKOUFUPS-UHFFFAOYSA-N
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Description

Methyl 2,4,5-Trichloromandelate is an organic compound characterized by the presence of three chlorine atoms attached to a mandelate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4,5-Trichloromandelate typically involves the chlorination of mandelic acid derivatives. One common method is the reaction of mandelic acid with thionyl chloride in the presence of a catalyst to introduce chlorine atoms at the 2, 4, and 5 positions. The resulting trichloromandelic acid is then esterified with methanol under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,5-Trichloromandelate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trichloromandelate to less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be used to replace chlorine atoms.

Major Products

The major products formed from these reactions include various derivatives of mandelic acid, such as hydroxylated or aminated mandelates, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2,4,5-Trichloromandelate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2,4,5-Trichloromandelate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A herbicide with similar chlorination patterns.

    2,4,5-Trichlorobenzoic acid: Another chlorinated aromatic compound with different functional groups.

Uniqueness

Methyl 2,4,5-Trichloromandelate is unique due to its specific structure and the presence of both ester and trichloromandelate functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C9H7Cl3O3

Molecular Weight

269.5 g/mol

IUPAC Name

methyl 2-hydroxy-2-(2,4,5-trichlorophenyl)acetate

InChI

InChI=1S/C9H7Cl3O3/c1-15-9(14)8(13)4-2-6(11)7(12)3-5(4)10/h2-3,8,13H,1H3

InChI Key

AGTRZGHKOUFUPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1Cl)Cl)Cl)O

Origin of Product

United States

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